molecular formula C18H25ClN2O B3993571 1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride

1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride

Cat. No.: B3993571
M. Wt: 320.9 g/mol
InChI Key: RQDCXXMBKHVZRV-UHFFFAOYSA-N
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Description

1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical research and development .

Preparation Methods

The synthesis of 1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(diethylamino)but-2-ynyl with 2-hydroxy-2,2-diphenylacetate under specific conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.ClH/c1-3-19(4-2)12-8-9-13-20-15-17(14-18(20)21)16-10-6-5-7-11-16;/h5-7,10-11,17H,3-4,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDCXXMBKHVZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCN1CC(CC1=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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